molecular formula C8H17N B13287614 2-(Butan-2-yl)-2-methylazetidine

2-(Butan-2-yl)-2-methylazetidine

Cat. No.: B13287614
M. Wt: 127.23 g/mol
InChI Key: MRRLNJGYXVMKJS-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-2-methylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butan-2-yl group and a methyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-2-methylazetidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-butanone with methylamine in the presence of a suitable catalyst can lead to the formation of the desired azetidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-2-methylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated amines. Substitution reactions can lead to a variety of functionalized azetidines.

Scientific Research Applications

2-(Butan-2-yl)-2-methylazetidine has several scientific research applications across various fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound’s strained ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yl)-2-methylpyrrolidine: Another nitrogen-containing heterocycle with a five-membered ring.

    2-(Butan-2-yl)-2-methylpiperidine: A six-membered ring analog with similar substituents.

    2-(Butan-2-yl)-2-methylaziridine: A three-membered ring analog with higher ring strain.

Uniqueness

2-(Butan-2-yl)-2-methylazetidine is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and properties. The presence of the butan-2-yl and methyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-butan-2-yl-2-methylazetidine

InChI

InChI=1S/C8H17N/c1-4-7(2)8(3)5-6-9-8/h7,9H,4-6H2,1-3H3

InChI Key

MRRLNJGYXVMKJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCN1)C

Origin of Product

United States

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